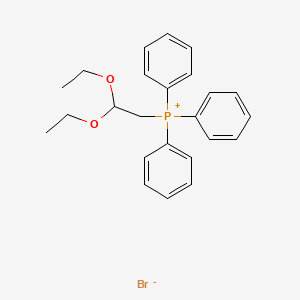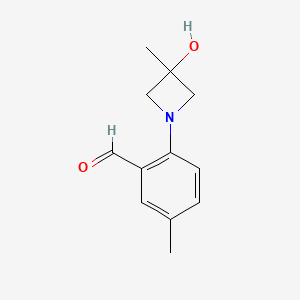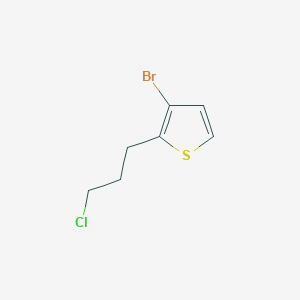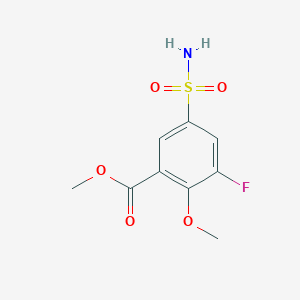
(2,2-Diethoxyethyl)(triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Diethoxyethyl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C24H28BrO2P. It is a phosphonium salt that features a triphenylphosphonium group attached to a 2,2-diethoxyethyl moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxyethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 2-bromo-1,1-diethoxyethane. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2,2-Diethoxyethyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as sodium methoxide or potassium tert-butoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles will yield the corresponding substituted phosphonium salts.
科学的研究の応用
(2,2-Diethoxyethyl)(triphenyl)phosphanium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Biochemistry: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.
Material Science: It may be used in the preparation of functionalized materials with specific properties.
作用機序
The mechanism of action of (2,2-Diethoxyethyl)(triphenyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The triphenylphosphonium group can stabilize positive charges, making the compound reactive in various chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
(2-Hydroxyethyl)(triphenyl)phosphanium bromide: Similar structure but with a hydroxyethyl group instead of a diethoxyethyl group.
(2-Bromoethyl)(triphenyl)phosphanium bromide: Contains a bromoethyl group instead of a diethoxyethyl group
Uniqueness
(2,2-Diethoxyethyl)(triphenyl)phosphanium bromide is unique due to its diethoxyethyl group, which imparts different reactivity and solubility properties compared to its analogs. This makes it suitable for specific applications where other phosphonium salts may not be as effective.
特性
CAS番号 |
51605-46-0 |
|---|---|
分子式 |
C24H28BrO2P |
分子量 |
459.4 g/mol |
IUPAC名 |
2,2-diethoxyethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C24H28O2P.BrH/c1-3-25-24(26-4-2)20-27(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23;/h5-19,24H,3-4,20H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
PSGFSYIWKUKARO-UHFFFAOYSA-M |
正規SMILES |
CCOC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)


![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)






![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
![4-Chloro-6-methylthiazolo[4,5-c]pyridine](/img/structure/B13151678.png)
![1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone](/img/structure/B13151684.png)
